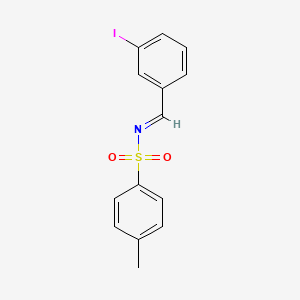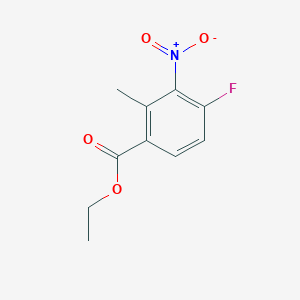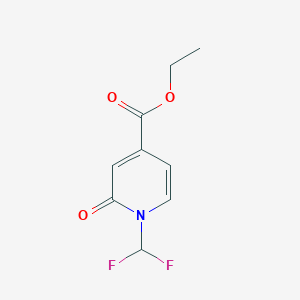
N-(3-Iodobenzylidene)-4-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Iodobenzylidene)-4-methylbenzenesulfonamide is an organic compound that features an iodobenzylidene group attached to a methylbenzenesulfonamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Iodobenzylidene)-4-methylbenzenesulfonamide typically involves the reaction of 3-iodobenzaldehyde with 4-methylbenzenesulfonamide under specific conditions. One common method is the condensation reaction, where the aldehyde group of 3-iodobenzaldehyde reacts with the amine group of 4-methylbenzenesulfonamide in the presence of a suitable catalyst or under acidic conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-(3-Iodobenzylidene)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the benzylidene group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, the sulfonamide group can be reduced to an amine under reducing conditions.
Condensation Reactions: The compound can participate in further condensation reactions with other aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, often in the presence of a base such as potassium carbonate.
Oxidation and Reduction: Reagents like sodium borohydride for reduction or potassium permanganate for oxidation are commonly used.
Condensation Reactions: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylidene derivatives, while oxidation and reduction can produce different functionalized sulfonamides.
科学研究应用
N-(3-Iodobenzylidene)-4-methylbenzenesulfonamide has several scientific research applications:
作用机制
The mechanism of action of N-(3-Iodobenzylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The iodine atom in the benzylidene group can participate in electrophilic aromatic substitution reactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
(E)-2-(5-Chloro-2-hydroxy-3-iodobenzylidene)hydrazine-1-carboxamide: This compound has a similar benzylidene structure but with different substituents, leading to distinct chemical and biological properties.
N-Iodosuccinimide: While not structurally similar, it shares the iodine functional group and is used in similar iodination reactions.
Uniqueness
N-(3-Iodobenzylidene)-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry.
属性
分子式 |
C14H12INO2S |
|---|---|
分子量 |
385.22 g/mol |
IUPAC 名称 |
(NE)-N-[(3-iodophenyl)methylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H12INO2S/c1-11-5-7-14(8-6-11)19(17,18)16-10-12-3-2-4-13(15)9-12/h2-10H,1H3/b16-10+ |
InChI 键 |
WPJHJBMMPLXYLS-MHWRWJLKSA-N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC(=CC=C2)I |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC(=CC=C2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13650376.png)


![Methyl 8-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13650449.png)
![6-Methylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13650454.png)
